molecular formula C22H23NO2 B8627341 [4-(Dibenzylamino)benzene-1,2-diyl]dimethanol

[4-(Dibenzylamino)benzene-1,2-diyl]dimethanol

Cat. No. B8627341
M. Wt: 333.4 g/mol
InChI Key: NVVCJDPGCQSSGF-UHFFFAOYSA-N
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Patent
US08883807B2

Procedure details

A 100-L, four-necked, round-bottomed flask was charged with dimethyl 4-(dibenzylamino)benzene-1,2-dicarboxylate in 38 L of THF from the previous step. While cooling with a dry ice-acetone bath (ca. −50° C.), a solution of lithium aluminum hydride (LiAlH4) in THF (1.0 M, 26 L) was added dropwise via an addition funnel keeping the internal temperature <5° C. (ca. 1.5 h addition). The resulting reaction mixture was aged at −12 to 1° C. for 3 h. Additional LiAlH4 (1.2 L) was added via addition funnel and the reaction mixture was allowed to slowly warm to room temperature over 16 h. A solution of aqueous THF (1.03 L of water diluted with 4 L of THF) was then added slowly keeping the internal temperature <15° C. Next, 1.03 L of a 15% NaOH solution were added in one portion followed by the addition of 3.1 L of water in 5 portions. [note, the reaction mixture gets extremely thick during the second water addition step] The reaction mixture was allowed to warm to room temperature, and then filtered through Solka-Floc® with the aid of 40 L of THF [note, the filtration is slow, ca. 5 h] and concentrated to ca. 21 L (ca. 3 volumes). Toluene (56 L, 8 volumes) was added and the solution was concentrated to ca. 35 L (ca. 5 volumes). Seed crystals were then added to initiate crystallization and the reaction mixture was further concentrated to ca. 28 L (4 volumes). Heptane (70 L) was then added over 90 min and the crystallization was aged at room temperature until <3% of the dial remained in the mother liquor (ca. 3 h). The crystals were collected by filtration, washed with 20 L of a 1:2 toluene:heptane solution and 30 L of heptane, and dried under vacuum with a nitrogen sweep to give the title compound.
Name
Quantity
1.03 L
Type
solvent
Reaction Step One
[Compound]
Name
100-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dimethyl 4-(dibenzylamino)benzene-1,2-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
38 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
26 L
Type
solvent
Reaction Step Three
Quantity
1.2 L
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
3.1 L
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH2:23][C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:9]1[CH:10]=[C:11]([C:19](OC)=[O:20])[C:12]([C:15](OC)=[O:16])=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+].O>C1COCC1>[CH2:23]([N:8]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:9]1[CH:14]=[CH:13][C:12]([CH2:15][OH:16])=[C:11]([CH2:19][OH:20])[CH:10]=1)[C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1 |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
1.03 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
100-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
dimethyl 4-(dibenzylamino)benzene-1,2-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N(C=1C=C(C(=CC1)C(=O)OC)C(=O)OC)CC1=CC=CC=C1
Name
Quantity
38 L
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
26 L
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
1.2 L
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
3.1 L
Type
reactant
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the internal temperature <5° C. (ca. 1.5 h addition)
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm to room temperature over 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the internal temperature <15° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through Solka-Floc® with the aid of 40 L of THF [note
FILTRATION
Type
FILTRATION
Details
the filtration
WAIT
Type
WAIT
Details
is slow, ca. 5 h
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
] and concentrated to ca. 21 L (ca. 3 volumes)
ADDITION
Type
ADDITION
Details
Toluene (56 L, 8 volumes) was added
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated to ca. 35 L (ca. 5 volumes)
ADDITION
Type
ADDITION
Details
Seed crystals were then added
CUSTOM
Type
CUSTOM
Details
crystallization
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was further concentrated to ca. 28 L (4 volumes)
ADDITION
Type
ADDITION
Details
Heptane (70 L) was then added over 90 min
Duration
90 min
CUSTOM
Type
CUSTOM
Details
the crystallization
CUSTOM
Type
CUSTOM
Details
was aged at room temperature until <3% of the dial
CUSTOM
Type
CUSTOM
Details
remained in the mother liquor (ca. 3 h)
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with 20 L of a 1:2 toluene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
heptane solution and 30 L of heptane, and dried under vacuum with a nitrogen sweep

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C1=CC(=C(C=C1)CO)CO)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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